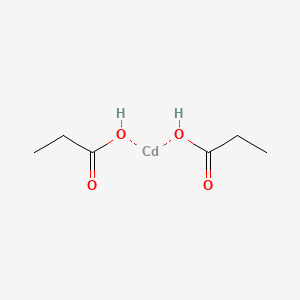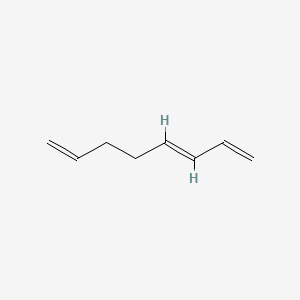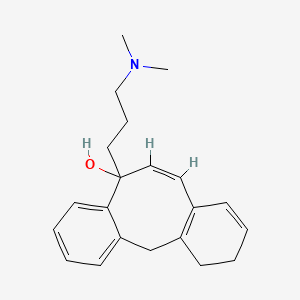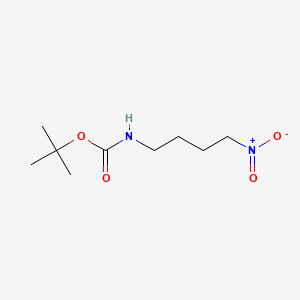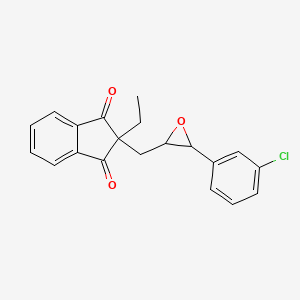
Indanofan 10 microg/mL in Cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indanofan is a chemical compound primarily used as a herbicide. It was first discovered by Mitsubishi Chemical Corporation in 1987 and registered in Japan in 1999. Indanofan is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via a methylene carbon atom . It is highly effective against various annual weeds, particularly in rice and turf applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes a one-pot bromination of 3-chloroethylbenzene to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation with acetic acid to yield indanofan .
Industrial Production Methods
Industrial production of indanofan typically involves the use of two intermediates: 2-ethylindane-1,3-dione and 1-chloro-2-(3-chlorophenyl)prop-2-ene. The process is designed to be efficient, with high yields and low production costs . The synthesis route is optimized to minimize steps and maximize output, making it economically viable for large-scale production .
化学反应分析
Types of Reactions
Indanofan undergoes various chemical reactions, including:
Oxidation: Indanofan can be oxidized using reagents like acetic acid.
Substitution: The compound can participate in substitution reactions, particularly involving its oxirane moiety.
Common Reagents and Conditions
Oxidation: Acetic acid is commonly used as an oxidizing agent.
Substitution: Reagents like bromine and chlorine are used in the substitution reactions involving indanofan.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of indanofan, which retain the herbicidal activity of the parent compound .
科学研究应用
Indanofan has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical synthesis.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Widely used in agriculture for controlling weeds in rice and turf, contributing to increased crop yields and quality
作用机制
Indanofan exerts its herbicidal effects by inhibiting the elongation steps in the biosynthesis of very-long-chain fatty acids (VLCFAs) in weeds. This inhibition disrupts the growth and development of the weeds, leading to their eventual death . The primary molecular targets of indanofan are enzymes involved in the elongation of VLCFAs .
相似化合物的比较
Similar Compounds
Chlorantraniliprole: Another herbicide with a similar mode of action.
2-(3-Chlorophenyl)butanoic acid: Shares structural similarities with indanofan and inhibits VLCFA elongation.
Uniqueness
Indanofan is unique due to its specific chemical structure, which includes both indan-1,3-dione and 2-phenyl substituted oxirane moieties. This structure contributes to its high efficacy and selectivity as a herbicide, making it particularly effective against a broad spectrum of annual weeds without harming crops like rice .
属性
分子式 |
C20H17ClO3 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione |
InChI |
InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3 |
InChI 键 |
QFKBKIHGOCXEJJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


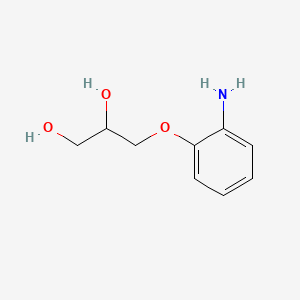
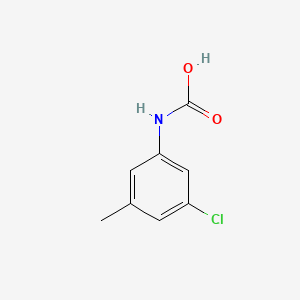
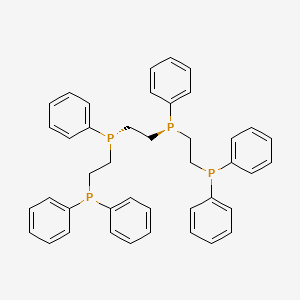
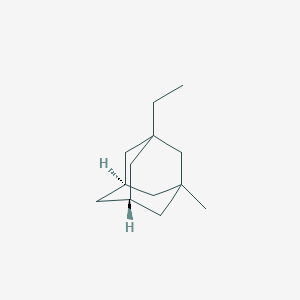
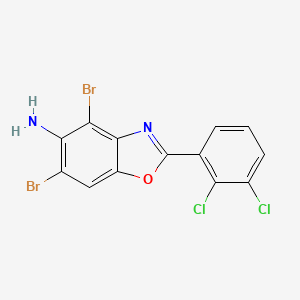
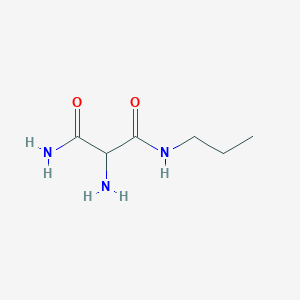
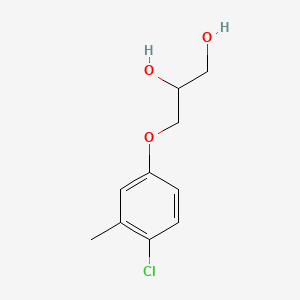

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
